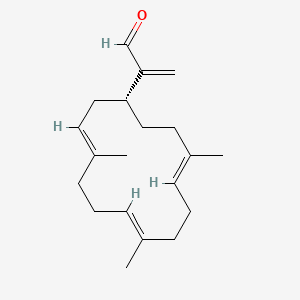

(+)-Sinularial A

Beschreibung

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von (+)-Sinularial A umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören Cyclisierung, Oxidation und funktionelle Gruppenumwandlungen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von (+)-Sinularial A befindet sich noch in der Forschungsphase, wobei die Bemühungen darauf konzentriert sind, die Ausbeute und Reinheit der Verbindung zu optimieren. Methoden wie Fermentation mit gentechnisch veränderten Mikroorganismen und Extraktion aus marinen Quellen werden untersucht.

Eigenschaften

CAS-Nummer |

118607-64-0 |

|---|---|

Molekularformel |

C20H30O |

Molekulargewicht |

286.5 g/mol |

IUPAC-Name |

2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-enal |

InChI |

InChI=1S/C20H30O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,15,20H,4-6,8-9,12-14H2,1-3H3/b16-7+,17-11+,18-10+/t20-/m0/s1 |

InChI-Schlüssel |

YVPDVEMKKLARPZ-JTSWHKSPSA-N |

Isomerische SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C=O)/C |

Kanonische SMILES |

CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Sinularial A involves several steps, starting from readily available starting materials. The key steps include cyclization, oxidation, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of (+)-Sinularial A is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as fermentation using genetically modified microorganisms and extraction from marine sources are being explored.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(+)-Sinularial A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Ersatz von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nucleophile unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von (+)-Sinularial A, die weiter auf ihre biologischen Aktivitäten untersucht werden können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (+)-Sinularial A beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es entzündungshemmende Signalwege moduliert, indem es wichtige Enzyme und Zytokine hemmt. Darüber hinaus übt es antitumorale Wirkungen aus, indem es Apoptose induziert und die Zellproliferation hemmt. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber es wird vermutet, dass mehrere Signalkaskaden beteiligt sind.

Wirkmechanismus

The mechanism of action of (+)-Sinularial A involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines. Additionally, it exerts anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve multiple signaling cascades.

Vergleich Mit ähnlichen Verbindungen

(+)-Sinularial A kann mit anderen Diterpenoiden verglichen werden, wie zum Beispiel:

- Sinulariolid

- Sarcophytol A

- Cembranolide

Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren biologischen Aktivitäten und ihrer Potenz. (+)-Sinularial A ist aufgrund seiner spezifischen funktionellen Gruppen und Stereochemie einzigartig, die zu seinen besonderen biologischen Wirkungen beitragen.

Q & A

Q. What are the established protocols for isolating (+)-Sinularial A from its natural source?

(+)-Sinularial A is typically isolated via bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying purity and preliminary structural identification. Ensure reproducibility by documenting solvent ratios, column dimensions, and retention times .

Q. How is the absolute configuration of (+)-Sinularial A determined?

The absolute stereochemistry is resolved using X-ray crystallography or comparative analysis of experimental vs. computed electronic circular dichroism (ECD) spectra. For crystallography, single crystals are grown via slow evaporation in solvents like methanol/chloroform. For ECD, ensure density functional theory (DFT) calculations align with experimental data .

Q. What in vitro bioassays are commonly used to evaluate (+)-Sinularial A’s bioactivity?

Standard assays include cytotoxicity (MTT assay on cancer cell lines like HeLa or A549), anti-inflammatory activity (LPS-induced NO production in macrophages), and antimicrobial testing (MIC against Staphylococcus aureus or Candida albicans). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .

Q. How should researchers address solubility challenges in (+)-Sinularial A bioassays?

Use dimethyl sulfoxide (DMSO) for initial solubilization, ensuring final concentrations do not exceed 0.1% (v/v) to avoid solvent toxicity. For aqueous assays, prepare stock solutions in DMSO and dilute with culture media containing surfactants (e.g., 0.1% Tween-80) .

Q. What databases are recommended for literature reviews on (+)-Sinularial A?

Prioritize PubMed, Web of Science, and Scopus for peer-reviewed studies. Use Semantic Scholar’s “Skimming Highlights” feature to extract key methods/results from papers. Avoid unreliable sources like BenchChem .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for (+)-Sinularial A be resolved?

Conduct dose-response experiments to confirm potency (e.g., IC50 values) and validate findings using orthogonal assays (e.g., apoptosis via flow cytometry if cytotoxicity is disputed). Cross-reference cell line authentication (e.g., STR profiling) and assay conditions (e.g., serum concentration, incubation time) across studies .

Q. What strategies optimize the total synthesis of (+)-Sinularial A?

Retrosynthetic analysis should prioritize stereoselective methods for its cembranoid skeleton, such as Sharpless epoxidation or enzymatic resolution. Protect labile functional groups (e.g., epoxides) early in the synthesis. Document intermediates with NMR and HRMS data, and compare optical rotation with natural isolates .

Q. How do researchers differentiate (+)-Sinularial A’s mechanism of action from structural analogs?

Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., NF-κB for anti-inflammatory activity) and compare effects with analogs. Molecular docking studies (AutoDock Vina) can predict binding affinity differences. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What statistical methods are appropriate for metabolomic studies involving (+)-Sinularial A?

Apply multivariate analysis (PCA, PLS-DA) to LC-MS/MS datasets to identify metabolite correlations. Use false discovery rate (FDR) correction for multiple comparisons. Share raw data in repositories like MetaboLights to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in (+)-Sinularial A isolation?

Standardize collection protocols (e.g., seasonal harvesting, geographic location) and employ QC markers via LC-UV/MS. For synthetic batches, use process analytical technology (PAT) to monitor critical reaction parameters (e.g., temperature, pH) .

Methodological Guidelines

- Data Presentation : Use tables to summarize bioactivity data (e.g., IC50, selectivity indices) and figures for structural elucidation (NMR spectra, crystal structures). Label axes clearly and include error bars for biological replicates .

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including full synthetic protocols and spectral data in supplementary materials .

- Ethical Compliance : For in vivo studies, cite IACUC approval and ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.